![molecular formula C15H18BrNO B5210715 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5210715.png)
3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as BRD6897, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of drug discovery. This compound has been found to have a high affinity for a specific target protein, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a selective inhibitor of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. Inhibition of BRD4 by this compound disrupts this process, leading to downregulation of genes involved in disease pathogenesis. The precise mechanism of action of this compound is still being investigated, but it is thought to involve the disruption of protein-protein interactions between BRD4 and other transcriptional regulators.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage. In cardiovascular disease, this compound has been found to have protective effects on the heart, reducing the risk of heart failure and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its high selectivity for BRD4, which makes it a valuable tool for investigating the role of this protein in disease pathogenesis. The compound has also been optimized for high yield and purity, making it a reliable compound for research purposes. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its usefulness in certain applications. Additionally, the mechanism of action of this compound is still being investigated, which may limit its potential applications until more is known about how it works.
Direcciones Futuras
There are numerous future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of new drug targets that could be modulated by this compound or other BET inhibitors. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in animal models and human clinical trials, which will be critical for its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves several steps, including the reaction of 4-bromo-3-methylphenylamine with 2-cyclohexen-1-one, followed by the addition of methylmagnesium bromide and the subsequent reaction with 2,2-dimethylpropanal. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized for high yield and purity, making it a reliable compound for research purposes.
Aplicaciones Científicas De Investigación
3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in the field of drug discovery. The compound has been found to have a high affinity for a specific target protein, the bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. Inhibition of BRD4 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease. This compound has been used in numerous studies to investigate the role of BRD4 in disease pathogenesis and to identify new drug targets.
Propiedades
IUPAC Name |
3-(4-bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-10-6-11(4-5-14(10)16)17-12-7-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCDJGUHYLXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

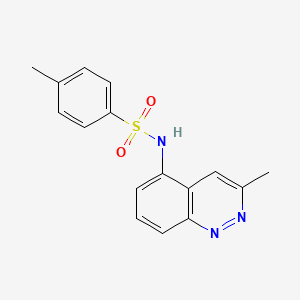
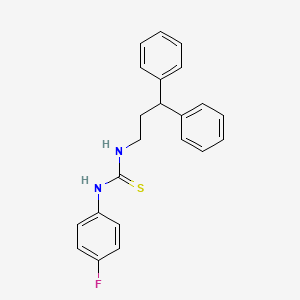
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)
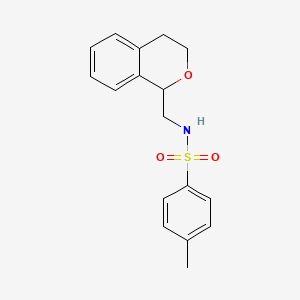
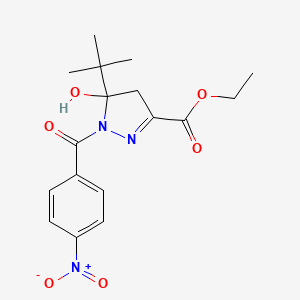
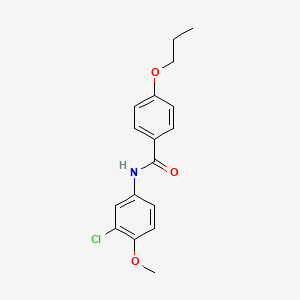
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
![(2-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)dimethylamine](/img/structure/B5210699.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5210705.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210706.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)